molecular formula C11H8O2 B588418 2-Methyl-1,4-naphthoquinone-d8 CAS No. 478171-80-1

2-Methyl-1,4-naphthoquinone-d8

Cat. No. B588418
M. Wt: 180.232
InChI Key: MJVAVZPDRWSRRC-JGUCLWPXSA-N
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Description

2-Methyl-1,4-naphthoquinone-d8, also known as Vitamin K3-d8 or Menadione-d8, is a deuterated analog of Vitamin K3 . It is a brown solid used as a precursor to various types of Vitamin K and as a micronutrient for livestock and pet foods . It can be used as an oxidative injury inducing agent .


Synthesis Analysis

The synthesis of 2-methyl-1,4-naphthoquinone derivatives with different side chain lengths at the 3-position has been reported . Derivatives with C-14 and C-16 tails showed the highest in vitro bioactivity .


Molecular Structure Analysis

The molecular structural optimization and structural properties of 2-Methyl-1,4-naphthoquinone-d8 were calculated using the Density Functional Theory method and B3LYP hybrid functional with 6-311+G* basis set .


Chemical Reactions Analysis

The reaction of 2-methyl-1,4-naphthoquinone with ethyl diazoacetate gave a fused pyrazoline derivative . The reaction of 2-methyl-3-nitro-1,4-naphthoquinone with diazomethane led to a fused Δ2-isoxazoline N-oxide .


Physical And Chemical Properties Analysis

2-Methyl-1,4-naphthoquinone-d8 has a molecular weight of 180.23 . It is a brown solid and can be stored at room temperature . It is stable if stored under recommended conditions .

Scientific Research Applications

  • Photosystem I Interaction : 2-Methyl-1,4-naphthoquinone derivatives have been studied for their interactions with the A1 binding site of photosystem I (PS I). These compounds, after organic solvent extraction of native phylloquinone, show orientations and interactions similar to native phylloquinone in PS I (Pushkar et al., 2002).

  • Antibacterial and Modulatory Activity : Derivatives of 2-Methyl-1,4-naphthoquinone have been synthesized and evaluated for antibacterial and modulatory activity. Computational models and in vitro assays have indicated potential applications in bacterial resistance management (Figueredo et al., 2020).

  • Pharmacological Properties : The compound has been noted for its pharmacological activities, including antibacterial, antifungal, anticancer, and antitubercular properties, as seen in the case of related naphthoquinone compounds (Mbaveng & Kuete, 2014).

  • Synthetic Methodologies : Studies have also focused on the synthesis of 2-Methyl-1,4-naphthoquinone using supercritical carbon dioxide as a green solvent, highlighting sustainable approaches in chemical synthesis (Shimanskaya et al., 2014).

  • Electrochemical Characteristics : The electrochemical properties of 2-Methyl-1,4-naphthoquinone have been studied, providing insights into its potential applications in electrochemical sensors and devices (Patriarche & Lingane, 1970).

  • Antioxidant Activity : Research has shown that 2-Methyl-1,4-naphthoquinone is a potent inhibitor of lipid peroxidation, suggesting its potential use as an antioxidant (Talcott et al., 1985).

Safety And Hazards

2-Methyl-1,4-naphthoquinone-d8 is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

Future Directions

Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The synthesis of 2-methyl-1,4-naphthoquinone derivatives with diverse structural features has been explored . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases .

properties

IUPAC Name

2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVAVZPDRWSRRC-JGUCLWPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703033
Record name Menadione-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,4-naphthoquinone-d8

CAS RN

478171-80-1
Record name 3-(Methyl-d3)-1,4-naphthalenedione-2,5,6,7,8-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478171-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menadione-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Menadione-d8
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Synthesis routes and methods I

Procedure details

According to Flowchart V, 2,3-epoxy-2-methyl-1,4-naphthoquinone 11 is reacted with an amine 2, where R2, R3, R4 and R5 are as described above, in absolute ethanol with heat for several hours, producing the 3-methyl-1,4-naphthalenedione derivatives 12.
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Synthesis routes and methods II

Procedure details

2-Methyl-1,4-naphthoquinone was prepared in much the same manner as in Example 1, except that 18.6 g of 1-ethoxy-2-methylnaphthalene (86% content) was used in place of 1-methoxy-2-methylnaphthalene and the amount of 35% hydrogen peroxide was increased to 36.0 g. The yield was 9.3 g (58.1%).
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1-ethoxy-2-methylnaphthalene
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18.6 g
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Synthesis routes and methods III

Procedure details

A solution containing 2.0 grams of pyridoxamine dihydrochloride, purity 98%, (0.00813 moles), in 10 ml of water, at room temperature, was added dropwise during 5 minutes, to a stirred solution of 5.2 grams of menadione sodium bisulfite, purity 95%, (0.01496 moles), in 13 ml of water. After a few minutes of stirring at a temperature of 25° C., a white crystalline precipitate formed. The product was filtered, washed with a few milliliters of ice cold water, then dried in vacuum at 40°-45° C. until constant weight was achieved. The recovered dry product was a white crystalline powder weighing 5.05 grams. The assay gave a combined menadione content equal to 48.5%, with a yield (based on MSB) equal to 95% and a purity of 95.3%. The so obtained compound melted, with decomposition, at 171°-173° C. The product was moderately soluble in water (1.3 g/100 ml of water).
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2 g
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5.2 g
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13 mL
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Citations

For This Compound
2
Citations
M Mascelloni - 2015 - etheses.bham.ac.uk
Indoor microenvironments can have a relevant contribution towards the total exposure to pollutants. The biomarkers of exposure and effect were analysed in general population, to …
Number of citations: 4 etheses.bham.ac.uk
SG O'Connell - 2014 - ir.library.oregonstate.edu
Passive sampling is a popular technology for environmental monitoring, and silicone is an ideal choice for a variety of passive sampling applications. The silicone work described here …
Number of citations: 0 ir.library.oregonstate.edu

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